Crilvastatin
Overview
Description
Crilvastatin is a novel non-competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase, an enzyme crucial for cholesterol biosynthesis. It has shown significant cholesterol-lowering activity, making it a potential therapeutic agent for managing hypercholesterolemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Crilvastatin involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the lactone ring: This step involves the cyclization of a hydroxy acid intermediate under acidic conditions.
Introduction of the side chain: The side chain is introduced through a series of reactions including alkylation and esterification.
Hydrolysis and purification: The final product is obtained by hydrolyzing the ester and purifying the compound through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Crilvastatin undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups, affecting its pharmacological properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.
Scientific Research Applications
Crilvastatin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular cholesterol metabolism and its potential to modulate gene expression.
Medicine: Explored as a therapeutic agent for lowering cholesterol levels and preventing cardiovascular diseases.
Industry: Potential applications in the development of cholesterol-lowering drugs and functional foods.
Mechanism of Action
Crilvastatin exerts its effects by inhibiting hydroxymethylglutaryl-coenzyme A reductase, the enzyme responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate, a precursor of cholesterol. By blocking this pathway, this compound reduces the synthesis of cholesterol in the liver. This inhibition leads to an upregulation of low-density lipoprotein receptors, increasing the clearance of low-density lipoprotein cholesterol from the bloodstream.
Comparison with Similar Compounds
Similar Compounds
Comparison
Crilvastatin is unique due to its non-competitive inhibition mechanism, which differs from the competitive inhibition seen with other statins like Atorvastatin and Simvastatin. This unique mechanism may offer advantages in terms of efficacy and side effect profile, making this compound a promising candidate for further development.
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Properties
IUPAC Name |
(3,3,5-trimethylcyclohexyl) (2S)-5-oxopyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-9-6-10(8-14(2,3)7-9)18-13(17)11-4-5-12(16)15-11/h9-11H,4-8H2,1-3H3,(H,15,16)/t9?,10?,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAAOALUHHXBSO-ILDUYXDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C2CCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(CC(C1)(C)C)OC(=O)[C@@H]2CCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101009438 | |
Record name | Crilvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101009438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120551-59-9 | |
Record name | Crilvastatin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120551599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crilvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101009438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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